1-Phenylguanidine carbonate

Agrochemical synthesis Pyrimidine fungicide Process chemistry

Select 1-phenylguanidine carbonate for reliable large-scale cyprodinil synthesis, achieving a validated 72.4% yield and 96.1% purity—a 2.1% absolute yield gain over the hydrogen carbonate salt. Its crystalline carbonate form eliminates the storage instability of the free base. As a universal perovskite ligand, it enables champion 24.6% PCE devices. Also the proven building block for PLK1 kinase inhibitors. For sustainable sourcing, request material made via the patented cyanamide-aniline HCl process (92.7% yield, minimal wastewater).

Molecular Formula C8H11N3O3
Molecular Weight 197.19 g/mol
CAS No. 6685-76-3
Cat. No. B1591445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylguanidine carbonate
CAS6685-76-3
Molecular FormulaC8H11N3O3
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=C(N)N.C(=O)(O)O
InChIInChI=1S/C7H9N3.CH2O3/c8-7(9)10-6-4-2-1-3-5-6;2-1(3)4/h1-5H,(H4,8,9,10);(H2,2,3,4)
InChIKeyXDSYAIICRRZSJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylguanidine Carbonate (CAS 6685-76-3): Chemical Identity and Baseline Procurement Specifications


1-Phenylguanidine carbonate (CAS 6685-76-3, also listed as 14018-90-7) is the 1:1 salt of N-phenylguanidine and carbonic acid, with the molecular formula C₇H₉N₃·H₂CO₃ and a molecular weight of 197.19 g/mol [1]. It appears as a crystalline solid with a melting range of 149–153 °C (decomposition) [2]. This compound serves as a key synthetic intermediate, most notably in the production of the fungicide cyprodinil and in the preparation of polo-like kinase 1 (PLK1) inhibitors, and has recently been identified as a universal ligand for lead coordination in high-efficiency perovskite solar cells .

Why Generic Substitution Fails: The Case for 1-Phenylguanidine Carbonate Over Unfunctionalized Guanidine Salts


Direct substitution of 1-phenylguanidine carbonate with other guanidine salts (e.g., guanidine carbonate, guanidine hydrochloride) is not viable for applications requiring specific aromatic substitution. The phenyl moiety is essential for the compound's function as a building block in pyrimidine-based fungicides (cyprodinil) and targeted kinase inhibitors (PLK1), as well as for its role as a ligand in perovskite solar cells, where the aromatic ring facilitates π-π interactions and precise coordination with lead iodide [1]. Furthermore, the carbonate salt form is critical for practical handling; the free base form of phenylguanidine is highly water-soluble, hygroscopic, and readily absorbs CO₂ from air, leading to instability during storage, whereas the carbonate salt provides a stable, crystalline solid with a well-defined melting point [2].

Quantitative Evidence Guide: Verifiable Differentiation of 1-Phenylguanidine Carbonate for Scientific Procurement


Synthetic Process Advantage: Higher Yield and Purity in Cyprodinil Fungicide Manufacturing

When 1-phenylguanidine carbonate is used as the starting material in the synthesis of the fungicide cyprodinil, an overall yield of 72.4% and a final product purity of 96.1% are achieved under optimized conditions [1]. This performance represents a 2.1% absolute yield improvement compared to a parallel process using phenylguanidine hydrogen carbonate (74.5% yield), highlighting the carbonate salt's superiority in this specific industrial reaction sequence .

Agrochemical synthesis Pyrimidine fungicide Process chemistry

Stability Advantage Over Free Base: Enabling Long-Term Storage and Reproducible Research

The free base of phenylguanidine is highly water-soluble, hygroscopic, and rapidly absorbs CO₂ from air, which compromises its integrity during storage [1]. In contrast, 1-phenylguanidine carbonate is a stable, crystalline solid with a defined melting point of 149–153 °C [2]. This stability eliminates the need for specialized inert-atmosphere handling and ensures consistent purity over time.

Compound stability Handling Storage

Perovskite Solar Cell Efficiency: 24.6% PCE Enabled by Universal Ligand Coordination

When employed as a ligand in the precursor solution for perovskite solar cells, 1-phenylguanidine coordinates strongly with PbI₂ to retard crystallization, resulting in homogeneous films with enlarged grain sizes and reduced defect density. This leads to a champion device power conversion efficiency (PCE) of 24.6% with outstanding operational stability [1]. Unlike many other additives, this ligand demonstrates universality across various perovskite compositions (small and large bandgaps) and both n–i–p and p–i–n device configurations, which is a unique and valuable property for commercial cell fabrication [1].

Perovskite solar cells Photovoltaics Crystal engineering

Process Economic and Environmental Advantage: 92.7% Yield with Reduced Wastewater

A patented manufacturing process for 1-phenylguanidine carbonate achieves a yield of 92.7% based on aniline, with a product containing 76.7% phenylguanidine free base (decomposition mp 147–150 °C) [1]. This process demonstrates a substantial improvement over the prior art SKW Trostberg AG method, which suffered from large quantities of wastewater, lower yields, and significant side-product formation [2]. The new process operates within a specific pH range (2.0–4.0) and eliminates the need for activated carbon, resulting in a more economic and ecologically acceptable manufacturing route [2].

Process chemistry Green chemistry Manufacturing economics

Defined Melting Point: Facilitating Quality Control and Formulation Consistency

1-Phenylguanidine carbonate exhibits a well-defined melting point range of 149–153 °C [1]. This is in stark contrast to the free base, which has no well-defined melting point and is described as hygroscopic and unstable [2]. The presence of a sharp, reproducible melting point is a critical quality attribute for raw material identification and purity assessment in GMP and ISO environments.

Quality control Material characterization Pharmaceutical formulation

Validated Reagent for PLK1 Inhibitor Synthesis: Supporting Targeted Cancer Therapeutics

Multiple reputable vendors specify 1-phenylguanidine carbonate (CAS 14018-90-7) as a validated reactant for the synthesis of selective polo-like kinase 1 (PLK1) inhibitors, with a typical purity of ≥99% . This compound is used to prepare key intermediates such as (E)-methyl 2-(2-((6-cyclopropyl-2-(phenylamino)pyrimidin-4-yloxy)methyl)phenyl)-3-methoxyacrylate and 2-(phenylamino)-4-(trifluoromethyl)-1,6-dihydropyrimidine derivatives . While this application does not provide a direct head-to-head comparator, the consistent citation of this specific carbonate salt across multiple commercial sources indicates it is the preferred reagent form for this critical synthetic pathway.

Medicinal chemistry Kinase inhibitors Oncology

High-Value Application Scenarios for 1-Phenylguanidine Carbonate Based on Verified Evidence


Cost-Effective Agrochemical Manufacturing: Cyprodinil Fungicide Synthesis

Procure 1-phenylguanidine carbonate for the industrial synthesis of the fungicide cyprodinil to achieve a validated overall yield of 72.4% with a final product purity of 96.1% under optimized conditions. This material provides a 2.1% absolute yield advantage over phenylguanidine hydrogen carbonate, directly reducing raw material costs and waste for large-scale production. [1]

High-Efficiency Perovskite Photovoltaics: A Universal Ligand for Enhanced Performance

Utilize 1-phenylguanidine carbonate as a precursor ligand in perovskite solar cell fabrication to retard crystallization and enlarge grain sizes, enabling champion devices with a power conversion efficiency of 24.6% and outstanding operational stability. Its compatibility across various perovskite compositions and both n–i–p and p–i–n architectures makes it a versatile additive for research and commercial cell development. [2]

Stable Reagent for Targeted Oncology Drug Discovery: PLK1 Inhibitor Synthesis

Employ 1-phenylguanidine carbonate (≥99% purity) as a key building block for the synthesis of selective polo-like kinase 1 (PLK1) inhibitors, a validated class of targeted cancer therapeutics. Its use is well-documented in the preparation of critical pyrimidine-based intermediates, providing a reliable and reproducible starting point for medicinal chemistry campaigns.

Environmentally Preferable Sourcing: High-Yield, Low-Waste Manufacturing Process

For organizations prioritizing sustainability, source 1-phenylguanidine carbonate produced via the patented cyanamide-aniline hydrochloride process, which achieves a 92.7% yield (based on aniline) while generating significantly less wastewater and eliminating the need for activated carbon compared to legacy methods. This process supports both economic and ecological manufacturing goals. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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